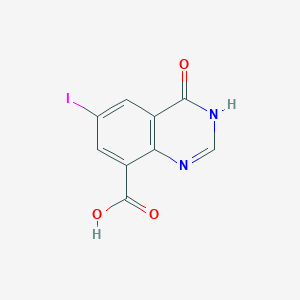

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid

Description

Properties

IUPAC Name |

6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKZQKHWZGMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Strategy : The synthesis typically begins with quinazoline core structures, which are functionalized through iodination, hydroxylation, and carboxylation reactions. The key steps include selective halogenation, introduction of hydroxyl groups, and subsequent carboxylation at specific positions.

- Iodination : Selective iodination at the 6-position of the quinazoline ring is achieved using iodine reagents such as iodine monochloride or iodine in the presence of oxidizing agents, ensuring regioselectivity.

- Hydroxylation : Hydroxyl groups are introduced at the 4-position via electrophilic substitution or via hydroxylation of precursor compounds.

- Carboxylation : The carboxylic acid moiety at the 8-position is introduced through directed ortho-lithiation followed by carbonation or via oxidation of suitable precursors.

- A study detailed the synthesis starting from 4-hydroxyquinoline derivatives, which undergo iodination followed by oxidation and carboxylation to yield the target compound.

- The process involves initial iodination of the quinazoline ring, followed by hydroxylation at the 4-position, and finally, carboxylation at the 8-position using reagents such as carbon dioxide or via ester hydrolysis and subsequent oxidation.

Alternative Synthetic Routes

a. Direct Functionalization of Quinazoline Precursors :

- Using quinazoline derivatives with pre-installed functional groups, selective iodination at the 6-position is performed using iodine and oxidants like hydrogen peroxide or potassium iodide in the presence of catalysts.

- Hydroxylation at the 4-position can be achieved through electrophilic aromatic substitution or via nucleophilic attack using hydroxide ions under controlled conditions.

- Carboxylation at the 8-position often involves lithiation followed by carbonation, or oxidative cleavage of suitable precursors.

b. Use of Building Blocks and Cross-Coupling Reactions :

- Modern synthetic methods employ cross-coupling techniques such as Suzuki or Sonogashira reactions to introduce iodine and other substituents onto quinazoline scaffolds, followed by functional group transformations to install the hydroxyl and carboxylic acid groups.

Specific Reaction Conditions and Optimization

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Iodination | Iodine, oxidant (e.g., H2O2) | Reflux, inert atmosphere | Regioselective at 6-position |

| Hydroxylation | Electrophilic substitution | Mild acid/base, controlled temperature | At 4-position |

| Carboxylation | CO2, lithiation | -78°C to room temperature | Lithiation of precursor followed by carbonation |

Data Tables Summarizing Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Iodination + Hydroxylation + Carboxylation | Quinazoline derivative | I2, oxidants, CO2 | Reflux, low temperature | 45-65 | Multi-step, regioselective |

| Cross-coupling + Functionalization | Halogenated quinazoline | Pd catalysts, boronic acids | Microwave or conventional heating | 50-70 | Modern, versatile approach |

Notes on Research and Optimization

- Selectivity : Achieving regioselectivity at the 6-position for iodination and at the 4-position for hydroxylation is critical; protecting groups or directing groups may be employed.

- Yield Improvement : Microwave-assisted synthesis and optimized reaction temperatures have shown to improve yields and reduce reaction times.

- Purification : Techniques such as column chromatography, recrystallization, and preparative HPLC are used for purification, with efforts to minimize by-products.

Chemical Reactions Analysis

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid serves as a crucial building block in organic synthesis. Its quinazoline core can be modified to create more complex molecules, which are essential in drug discovery and development. The presence of the hydroxy, iodo, and carboxylic acid functional groups allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

2. Catalysis

This compound can function as a catalyst or catalyst precursor in various organic reactions. Its ability to form hydrogen bonds through the hydroxy group enhances its reactivity in catalyzing reactions that require specific site selectivity .

Industrial Applications

1. Material Development

The compound is also explored for its potential in developing new materials with specific properties like conductivity or fluorescence. Its unique functional groups enable modifications that can lead to materials suitable for electronic applications or sensors.

Case Study 1: Synthesis of Quinazoline Derivatives

A study demonstrated the synthesis of various quinazoline derivatives using 4-hydroxy-6-iodoquinazoline-8-carboxylic acid as a starting material. The derivatives were evaluated for their biological activities, revealing significant antimicrobial and anticancer properties. The synthesis involved multiple steps including cyclization and functional group modification, showcasing the versatility of the compound in producing bioactive molecules .

Case Study 2: Enzyme Interaction Studies

Research focused on the use of 4-hydroxy-6-iodoquinazoline-8-carboxylic acid as a probe to investigate enzyme kinetics. The compound was shown to selectively inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications and mechanisms of action .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences between 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid and related compounds:

Key Observations :

- Core Structure : Quinazoline derivatives (e.g., 6-Iodoquinazoline-2,4-diamine) share a nitrogen-containing bicyclic core, whereas indazole (e.g., 4-Methoxy-1H-indazole-6-carboxylic acid) and coumarin-based compounds have distinct heterocyclic frameworks.

- Substituent Effects: The iodine atom in 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid and 6-Iodoquinazoline-2,4-diamine enhances molecular weight and may facilitate halogen bonding in biological targets. The carboxylic acid group in the target compound improves aqueous solubility compared to methoxy or amino groups in analogs. Hydrazide-functionalized coumarins () exhibit divergent reactivity due to their electron-rich aromatic systems and hydrazine-derived side chains .

Physical and Chemical Properties

| Property | 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid | 6-Iodoquinazoline-2,4-diamine | 4-Methoxy-1H-indazole-6-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 316.05 g/mol | 286.07 g/mol | 192.17 g/mol |

| Solubility | Moderate (due to -COOH) | Low (polar amino groups) | Low (lipophilic -OCH₃) |

| Halogen Presence | Yes (I) | Yes (I) | No |

Research Findings and Implications

- Synthetic Challenges : Introducing iodine to quinazolines requires precise control to avoid over-halogenation, whereas coumarin derivatives prioritize condensation efficiency .

- Drug Development : The carboxylic acid group in the target compound may serve as a handle for prodrug modification, improving bioavailability compared to analogs lacking ionizable groups.

Biological Activity

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features a quinazoline core with hydroxyl and carboxylic acid functional groups, which are critical for its biological activity. The presence of iodine enhances its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Properties

Research indicates that 4-hydroxy-6-iodoquinazoline-8-carboxylic acid exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including those from breast and liver cancers.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.1 |

| HepG2 | 21.5 |

| HeLa | 15.9 |

The mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated by caspase activation and modulation of key signaling pathways such as the Raf/MEK/ERK pathway, which is crucial for cell survival and proliferation .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study evaluating the compound's effects on various cancer cell lines, treatment resulted in a dose-dependent reduction in cell viability. The findings suggest that this compound could be developed further as an anticancer therapeutic agent.

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against several bacterial strains and fungi.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of 4-hydroxy-6-iodoquinazoline-8-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via halogenation of quinazoline precursors using iodine monochloride (ICl) in acetic acid under controlled temperature (60–80°C). Post-synthesis, purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺). For iodinated compounds, inductively coupled plasma mass spectrometry (ICP-MS) ensures iodine incorporation efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- FT-IR : Confirms hydroxyl (-OH) and carboxylic acid (-COOH) functional groups via O-H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- NMR : ¹³C NMR identifies the iodinated carbon (C-6) through deshielding effects (~90–100 ppm).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–12) at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Quantify hydrolytic byproducts (e.g., de-iodinated quinazoline derivatives) using tandem MS (LC-MS/MS). Statistical analysis (ANOVA) identifies pH-dependent degradation pathways .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s biological activity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., tyrosine kinases). Pair with QSAR models to correlate substituent effects (e.g., iodine’s electron-withdrawing impact) with activity. Validate predictions via in vitro enzyme inhibition assays (IC₅₀ values) and in vivo pharmacokinetic studies (rodent models) .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., spectral vs. computational predictions)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies >1 ppm suggest conformational flexibility or solvent effects.

- Dynamic Simulations : Run Molecular Dynamics (MD) simulations (AMBER) to assess solvent interactions under physiological conditions.

- Error Analysis : Statistically evaluate systematic biases (e.g., solvent polarity in DFT) using root-mean-square deviation (RMSD) .

Q. How to design a structure-activity relationship (SAR) study for iodinated quinazoline derivatives?

- Methodological Answer :

- Library Design : Synthesize analogs with halogens (Cl, Br) or methyl groups at C-6.

- Biological Screening : Test against cancer cell lines (e.g., MTT assay on HeLa) and normal cells (e.g., HEK293) to assess selectivity.

- Data Interpretation : Use multivariate regression to link substituent electronegativity (σ values) with cytotoxicity (pIC₅₀). Include iodine’s radiosensitizing potential in combination therapies .

Q. What analytical approaches differentiate isomeric impurities in the compound?

- Methodological Answer :

- Chiral HPLC : Utilize cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Detect optical activity peaks (200–300 nm) for isomers.

- 2D NMR (NOESY) : Identify spatial proximity of protons in regioisomers (e.g., iodine at C-6 vs. C-7) .

Data Presentation Guidelines

- Tables : Include retention times (HPLC), NMR shifts, and IC₅₀ values. Example:

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥98.5% | HPLC (UV 254 nm) |

| ¹H NMR (DMSO-d6) | δ 8.52 (s, 1H, C5-H) | Bruker 400 MHz |

| IC₅₀ (HeLa) | 12.3 ± 1.2 µM | MTT assay |

- Figures : X-ray crystal structures, docking poses, and degradation pathways (ChemDraw/BioVia).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.